molecular formula C10H15NO3S B12244750 N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-2-carboxamide

N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-2-carboxamide

Cat. No.: B12244750
M. Wt: 229.30 g/mol
InChI Key: IQQUWFKCKSPFOP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a hydroxy-methylsulfanyl butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine under suitable conditions to form the carboxamide.

    Attachment of the hydroxy-methylsulfanyl butyl chain: This can be done through a series of substitution reactions, where the hydroxy and methylsulfanyl groups are introduced sequentially.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product would be a furan-2-carboxamide derivative with a carbonyl group.

    Reduction: The major product would be an amine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted furan-2-carboxamide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects, particularly in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methylsulfanyl groups could play a role in binding to these targets, while the furan ring may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(methylsulfanyl)butanoic acid: This compound shares the hydroxy-methylsulfanyl butyl chain but lacks the furan ring and carboxamide group.

    N-[2-Hydroxy-2-methyl-4-(methylsulfanyl)butyl]-4-methyl-2-thiophenecarboxamide: This compound has a similar structure but features a thiophene ring instead of a furan ring.

Uniqueness

N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-2-carboxamide is unique due to the combination of its functional groups and the presence of the furan ring. This unique structure may confer specific properties, such as enhanced stability or reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)furan-2-carboxamide

InChI

InChI=1S/C10H15NO3S/c1-15-6-4-8(12)7-11-10(13)9-3-2-5-14-9/h2-3,5,8,12H,4,6-7H2,1H3,(H,11,13)

InChI Key

IQQUWFKCKSPFOP-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CNC(=O)C1=CC=CO1)O

Origin of Product

United States

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